Sulfuretin vs. Aminoguanidine: Superior AGE Inhibition in Diabetic Complication Models
In a direct assay for advanced glycation end-product (AGE) formation, sulfuretin demonstrated approximately 10-fold higher potency than the established inhibitor aminoguanidine . This direct quantitative comparison establishes sulfuretin as a significantly more effective inhibitor of AGE formation in this specific in vitro model.
| Evidence Dimension | Inhibition of Advanced Glycation End-products (AGE) formation |
|---|---|
| Target Compound Data | IC50 = 124.7 μM |
| Comparator Or Baseline | Aminoguanidine (Positive Control): IC50 = 1231.0 μM |
| Quantified Difference | Sulfuretin is 9.87 times more potent than aminoguanidine |
| Conditions | In vitro assay measuring AGE formation inhibition |
Why This Matters
This ten-fold potency advantage over a clinically investigated standard is a crucial differentiator for research groups specifically focused on AGE-mediated pathologies and diabetic complications.
